Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate
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Overview
Description
Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a bromine atom, a cyclohexyl group, and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Esterification: The methyl ester group can be formed through esterification of the carboxylic acid derivative using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine
Substitution: Amines, thiols, palladium catalysts
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Ester Hydrolysis: Aqueous acid or base
Major Products Formed
Substitution: Various substituted indole derivatives
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Hydrolysis: Carboxylic acids
Scientific Research Applications
Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the indole core play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may confer specific properties that are advantageous for certain applications .
Properties
IUPAC Name |
methyl 2-bromo-3-cyclohexyl-1-methylindole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-19-14-10-12(17(20)21-2)8-9-13(14)15(16(19)18)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBAPIANSROCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619222 |
Source
|
Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-22-3 |
Source
|
Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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